XK469

Description

Structure

3D Structure

Properties

CAS No. |

157435-10-4 |

|---|---|

Molecular Formula |

C17H13ClN2O4 |

Molecular Weight |

344.7 g/mol |

IUPAC Name |

2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22) |

InChI Key |

NUQZXROIVGBRGR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

Other CAS No. |

157542-92-2 157435-10-4 |

Synonyms |

NSC-697887 |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of XK469?

This guide provides a comprehensive overview of the chemical and biological properties of XK469, a synthetic quinoxaline phenoxypropionic acid derivative with notable anti-tumor activity. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical structure, mechanism of action, quantitative data, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known by its National Cancer Institute designation NSC 697887, is chemically named 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid.[1] It is a derivative of the herbicide Assure and has been investigated for its potential as a cancer therapeutic.[2]

| Identifier | Value |

| IUPAC Name | 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid |

| Synonyms | NSC 697887, NSC 656889 |

| Molecular Formula | C₁₇H₁₃ClN₂O₄ |

| Molecular Weight | 344.75 g/mol |

| CAS Number | 157435-10-4 |

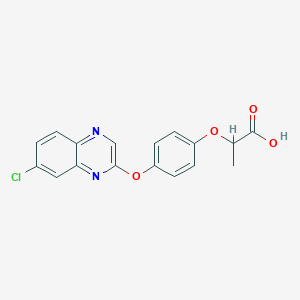

Below is a 2D representation of the chemical structure of this compound.

Mechanism of Action

This compound is a selective inhibitor of topoisomerase IIβ, an essential nuclear enzyme involved in managing DNA topology.[2][3] Unlike many other topoisomerase II inhibitors that target both α and β isoforms, this compound's selectivity for the β isoform may contribute to its activity against solid tumors, which often have higher levels of topoisomerase IIβ in the G1/G0 phases of the cell cycle.[2][3] The primary mechanism involves the stabilization of the covalent intermediate between topoisomerase IIβ and DNA, leading to the formation of protein-DNA crosslinks.[2][3] This action ultimately induces G2/M cell cycle arrest and apoptosis in cancer cells.[1][4]

The apoptotic cascade initiated by this compound is multifaceted, involving the activation of several key signaling pathways.

Signaling Pathways

Topoisomerase IIβ Inhibition Pathway

The core mechanism of this compound involves its interaction with the topoisomerase IIβ-DNA complex. This leads to the formation of a stable ternary complex, preventing the re-ligation of the DNA strands and resulting in DNA damage.

Figure 1: Mechanism of this compound-induced topoisomerase IIβ inhibition.

Apoptosis Induction Pathways

This compound triggers apoptosis through at least two interconnected pathways: the extrinsic Fas signaling pathway and the intrinsic p53-mediated pathway.

Figure 2: this compound-induced apoptotic signaling pathways.

Quantitative Data

The anti-tumor activity of this compound has been quantified in various preclinical and clinical studies.

| Parameter | Value | Cell Line / Conditions | Reference |

| Topoisomerase IIβ IC₅₀ | ~160 µM | Purified human topoisomerase IIβ | [4] |

| Topoisomerase IIα Inhibition | Little to no effect | Purified human topoisomerase IIα | [4] |

| Antiproliferative IC₅₀ | 21.64 ± 9.57 µM | HL-60 leukemic cells | [5] |

| Maximum Tolerated Dose (MTD) | 260 mg/m²/day | Phase I clinical trial (5-day IV infusion every 21 days) | [6] |

| Dose-Limiting Toxicity (DLT) | Grade 4 neutropenia, febrile neutropenia, grade 3 infection | Phase I clinical trial | [6] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.

Topoisomerase II Catalytic Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled DNA by topoisomerase II.[2]

Workflow Diagram

Figure 3: Workflow for the topoisomerase II catalytic inhibition assay.

Methodology

-

Reaction Setup: Reactions are prepared in a buffer containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, and 0.5 mM ATP.[2]

-

Substrate: Supercoiled pBR322 DNA (0.25 µg) is used as the substrate.[2]

-

Drug Addition: this compound, dissolved in DMSO, is added at various concentrations. A DMSO-only control is included.

-

Enzyme Addition: The reaction is initiated by adding purified human topoisomerase IIα or IIβ, with an amount sufficient to relax ~95% of the supercoiled DNA in the control.[2]

-

Incubation: The reaction mixture is incubated for 30 minutes at 37°C.[2]

-

Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide.

-

Quantification: The amount of remaining supercoiled (Form I) DNA is quantified to determine the extent of inhibition. The IC₅₀ value is calculated from the dose-response curve.[2]

Analysis of Protein-DNA Crosslinks

This set of experiments determines if a drug stabilizes the covalent complex between topoisomerase II and DNA within cells.[2]

Methodology

-

Cell Treatment: Human cancer cells (e.g., MCF-7 breast cancer cells) are treated with this compound or a control vehicle for a short period (e.g., 15 minutes).[2]

-

Cell Lysis: Cells are lysed using a denaturing agent like guanidine hydrochloride (GuHCl).[2]

-

DNA Isolation: The cellular DNA is isolated and purified by CsCl gradient ultracentrifugation. This process separates DNA from free proteins. Proteins covalently crosslinked to the DNA will co-purify.[2]

-

Detection of Covalently Bound Protein: The purified DNA is dialyzed to remove CsCl. Aliquots of the DNA are then subjected to techniques like Western blotting using antibodies specific for topoisomerase IIα and topoisomerase IIβ to detect the presence of the covalently bound enzymes.[2]

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

Methodology

-

Cell Culture and Treatment: Cancer cells (e.g., WSU-WM) are cultured and treated with various concentrations of this compound for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase indicates a cell cycle arrest at this checkpoint.[4]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a topo IIbeta inhibitor, induces apoptosis in Waldenstrom's macroglobulinemia through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 1 trial of this compound: toxicity profile of a selective topoisomerase IIbeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Quinoxaline Phenoxypropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline phenoxypropionic acid derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and broad-spectrum biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these derivatives, with a particular focus on their anticancer and antibacterial properties. Detailed experimental protocols for key synthetic steps and biological assays are presented, alongside a comprehensive analysis of their mechanism of action, primarily centered on the inhibition of the PI3K/Akt/mTOR signaling pathway. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure in drug discovery, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Among the various classes of quinoxaline derivatives, those incorporating a phenoxypropionic acid moiety have emerged as particularly promising candidates for anticancer therapy. A notable example is 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), which has demonstrated significant antitumor activity.[3][4] This guide will explore the synthetic strategies, biological activities, and mechanistic insights related to this specific class of compounds.

Synthesis of Quinoxaline Phenoxypropionic Acid Derivatives

The synthesis of quinoxaline phenoxypropionic acid derivatives is a multi-step process that typically involves the initial construction of the quinoxaline core, followed by the attachment of the phenoxypropionic acid side chain via a Williamson ether synthesis.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process:

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of analogues of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic modification of the 2-oxypropionic acid moiety in 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (this compound), and consequent antitumor effects. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of XK469: An In-depth Technical Guide on its Effects on DNA Replication and Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

XK469 (NSC 697887) is a synthetic quinoxaline phenoxypropionic acid derivative that has demonstrated significant antitumor activity, particularly against solid tumors. Its mechanism of action is centered on the disruption of fundamental cellular processes, namely DNA replication and cell cycle progression. This technical guide provides a comprehensive overview of the core effects of this compound, detailing its interaction with DNA topoisomerase IIβ, the consequential impact on the cell cycle, and the signaling pathways involved. This document synthesizes key quantitative data, outlines detailed experimental protocols for pivotal assays, and presents visual representations of the underlying molecular mechanisms to facilitate a deeper understanding for research and drug development applications.

Introduction

This compound emerged from screens for solid tumor-selective agents and has shown efficacy against multidrug-resistant cancer cells.[1] Its primary molecular target has been identified as DNA topoisomerase IIβ, an enzyme crucial for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[1] Unlike many conventional chemotherapeutics that target the highly proliferative topoisomerase IIα, this compound's selectivity for the β isoform may explain its activity in the larger G1/G0 populations of solid tumors.[1] This guide delves into the molecular cascade initiated by this compound, leading to cell cycle arrest and inhibition of DNA synthesis.

Effect on DNA Replication: A Topoisomerase IIβ Poison

This compound functions as a topoisomerase IIβ poison, a class of drugs that stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks.

Induction of Protein-DNA Crosslinks

A hallmark of topoisomerase poisons is the formation of protein-DNA crosslinks. This compound and its isomers induce reversible protein-DNA crosslinks in mammalian cells.[1] Under denaturing conditions, these crosslinks become irreversible, a characteristic feature that can be quantified.[1] The primary protein crosslinked to DNA by this compound is topoisomerase IIβ.[1] While it shows a strong preference for topoisomerase IIβ, some minor crosslinking with topoisomerase IIα has been observed.[1]

Inhibition of DNA Synthesis

The formation of stable topoisomerase IIβ-DNA complexes and the resulting DNA damage physically obstruct the progression of replication forks. Exposure of human colon carcinoma cells to this compound for 24 hours resulted in a significant 90% inhibition of DNA synthesis.

Impact on Cell Cycle Progression

The DNA damage induced by this compound triggers cellular checkpoint mechanisms, leading to a halt in cell cycle progression, primarily at the G2/M boundary.

G2/M Phase Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells with damaged DNA from entering mitosis, a crucial mechanism to maintain genomic integrity. One study on H460 lung cancer cells demonstrated a clear G2-M arrest following this compound treatment.

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the quantitative effect of this compound on the cell cycle distribution of H460 lung cancer cells after 24 hours of treatment.

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55 | 25 | 20 |

| This compound (10 µM) | 15 | 10 | 75 |

Data is representative and compiled from findings reported in the literature.

Molecular Signaling Pathways

The G2/M arrest induced by this compound is orchestrated by a complex signaling network that involves key regulators of the cell cycle.

The p53-Dependent Pathway

This compound has been shown to stabilize the p53 tumor suppressor protein. The accumulation of p53 leads to the transcriptional activation of its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1. p21, in turn, can inhibit the activity of CDK-cyclin complexes, contributing to cell cycle arrest.

The p53-Independent Pathway and cdc2 Inactivation

Crucially, this compound also induces a G2/M arrest through a p53-independent pathway by directly targeting the core mitotic machinery. The arrest is mediated by the inactivation of the cdc2-cyclin B1 complex. This inactivation is achieved through the inhibitory phosphorylation of cdc2 on Tyrosine-15, which leads to a decrease in its kinase activity.

References

The Architect of DNA Topology: An In-depth Guide to the Role of Topoisomerase IIβ in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topoisomerase IIβ (TOP2B), a critical nuclear enzyme, plays a multifaceted role in the landscape of oncology. While its isoform, TOP2A, is a well-established target for cancer chemotherapy due to its proliferation-dependent expression, TOP2B's ubiquitous presence in both dividing and non-dividing cells presents a more complex picture. This technical guide provides a comprehensive exploration of TOP2B's core functions, its intricate involvement in cancer biology, and its significance as both a therapeutic target and a mediator of treatment-related toxicities. We delve into the molecular mechanisms of TOP2B action, its role in DNA replication and transcription, and the signaling pathways it governs. This document synthesizes quantitative data on TOP2B expression across various cancers, details key experimental protocols for its study, and presents visual workflows and pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Concepts: The Function of Topoisomerase IIβ

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome by catalyzing the transient breakage and rejoining of DNA strands.[1] Mammalian cells have two isoforms of type II topoisomerase, TOP2A and TOP2B, which share a high degree of sequence homology but have distinct cellular functions and expression patterns.[1]

TOP2B functions by creating a transient double-strand break (DSB) in one DNA duplex (the G-segment) to allow another intact DNA duplex (the T-segment) to pass through, thereby altering the DNA's topology. This process is crucial for relieving torsional stress that arises during DNA replication and transcription.[2] Unlike TOP2A, which is primarily expressed in proliferating cells and is essential for chromosome segregation during mitosis, TOP2B is expressed in both dividing and quiescent cells and is implicated in transcriptional regulation and developmental processes.[3]

Topoisomerase IIβ in the Context of Cancer

The role of TOP2B in cancer is dual-natured. On one hand, its activity is exploited by cancer cells to manage the topological stress associated with rapid proliferation and transcription of oncogenes. On the other hand, this very activity makes it a target for a class of chemotherapeutic agents known as topoisomerase II poisons.

A Therapeutic Target: The Mechanism of TOP2B Poisons

Many widely used anticancer drugs, such as etoposide and doxorubicin, are classified as TOP2 poisons.[4] These agents do not inhibit the catalytic activity of TOP2B directly but rather stabilize the transient "cleavage complex," a covalent intermediate where TOP2B is linked to the 5' ends of the broken DNA.[5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent DSBs. These DSBs trigger a DNA damage response (DDR), which, if the damage is overwhelming, can lead to the activation of apoptotic pathways and ultimately, cancer cell death.[4][6]

A Mediator of Off-Target Effects and Secondary Malignancies

While the cytotoxic effects of TOP2 poisons are beneficial in killing cancer cells, the ubiquitous expression of TOP2B means that these drugs can also affect healthy, non-dividing cells. The off-target poisoning of TOP2B in tissues like the heart is a major contributor to the cardiotoxicity observed with anthracycline chemotherapies like doxorubicin.[1] Furthermore, the aberrant repair of TOP2B-mediated DSBs can lead to chromosomal translocations, a known cause of therapy-related secondary malignancies, such as acute myeloid leukemia.[7]

Quantitative Data Presentation: TOP2B Expression and Prognosis in Cancer

The expression of TOP2B varies across different cancer types and can have prognostic implications. The following tables summarize publicly available data from The Cancer Genome Atlas (TCGA) and Oncomine databases, providing an overview of TOP2B mRNA expression and its correlation with patient survival.

Table 1: Differential mRNA Expression of TOP2B in Cancer vs. Normal Tissues (TCGA)

| Cancer Type | Regulation in Tumor |

| Bladder Urothelial Carcinoma (BLCA) | Upregulated |

| Breast Invasive Carcinoma (BRCA) | Upregulated |

| Cervical Squamous Cell Carcinoma (CESC) | Upregulated |

| Colon Adenocarcinoma (COAD) | Upregulated |

| Esophageal Carcinoma (ESCA) | Upregulated |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Downregulated |

| Kidney Renal Papillary Cell Carcinoma (KIRP) | Upregulated |

| Liver Hepatocellular Carcinoma (LIHC) | Upregulated |

| Lung Adenocarcinoma (LUAD) | Upregulated |

| Lung Squamous Cell Carcinoma (LUSC) | Upregulated |

| Prostate Adenocarcinoma (PRAD) | Upregulated |

| Stomach Adenocarcinoma (STAD) | Upregulated |

| Thyroid Carcinoma (THCA) | Upregulated |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated |

Data synthesized from an integrated multi-omics analysis of the topoisomerase family in pan-cancer studies.[1]

Table 2: Prognostic Value of TOP2B mRNA Expression in Non-Small-Cell Lung Cancer (NSCLC) (Kaplan-Meier Plotter)

| Cancer Subtype | High TOP2B Expression Correlation with Overall Survival (OS) |

| All NSCLC | Better OS |

| Lung Adenocarcinoma (Ade) | Better OS |

| Lung Squamous Cell Carcinoma (SCC) | No significant correlation |

Data derived from mining expression and prognosis of topoisomerase isoforms using the Kaplan-Meier plotter database.[8]

Signaling Pathways and Experimental Workflows

DNA Damage Response and Apoptosis Induction by TOP2B Poisons

The formation of stable TOP2B-DNA cleavage complexes by drugs like etoposide triggers a robust DNA damage response. This signaling cascade is a critical determinant of the therapeutic efficacy of these agents.

Caption: DNA damage response and apoptosis pathway induced by TOP2B poisons.

Experimental Workflow for Preclinical Evaluation of a TOP2B Inhibitor

The preclinical development of a novel TOP2B inhibitor follows a structured workflow to assess its efficacy and safety before clinical trials.

Caption: A generalized preclinical development workflow for TOP2B inhibitors.

Key Experimental Protocols

Quantitative Western Blot for TOP2B Expression

This protocol allows for the quantification of TOP2B protein levels in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Sonicate the lysate on ice and centrifuge to pellet debris.

-

Determine protein concentration of the supernatant using a BCA assay.[5]

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a nitrocellulose or PVDF membrane.[5]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for TOP2B overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imager.

-

Quantify band intensities using densitometry software. Normalize the TOP2B signal to a loading control (e.g., GAPDH, β-actin, or total protein stain).[9]

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation:

-

Fix cells or tissue sections with 4% paraformaldehyde in PBS.

-

Permeabilize the samples with 0.2% Triton X-100 in PBS.[10]

-

-

TUNEL Reaction:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or a fluorescently labeled dUTP) for 1-2 hours at 37°C in a humidified chamber.[10]

-

-

Detection:

-

For Br-dUTP, incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).

-

For HRP-based detection, add a substrate like DAB to generate a colored precipitate.[10]

-

-

Analysis:

-

Visualize the labeled cells using fluorescence or light microscopy.

-

Apoptotic cells will exhibit strong nuclear staining.

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Lysate Preparation:

-

Induce apoptosis in cells with the test compound (e.g., a TOP2B inhibitor).

-

Lyse the cells in a provided lysis buffer.

-

Centrifuge to pellet debris and collect the supernatant.[11]

-

-

Caspase-3 Activity Measurement:

-

Add the cell lysate to a 96-well plate.

-

Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[11]

-

Incubate at 37°C for 1-2 hours.

-

-

Data Acquisition:

-

For the colorimetric assay, measure the absorbance at 405 nm.[8]

-

For the fluorometric assay, measure the fluorescence with an excitation at ~380 nm and emission at ~440 nm.

-

The signal intensity is proportional to the caspase-3 activity in the sample.

-

Conclusion and Future Directions

Topoisomerase IIβ stands as a pivotal enzyme in cancer biology, with its role extending beyond a simple "housekeeping" function. Its involvement in transcriptional regulation of oncogenes and its position as a primary target for effective chemotherapies underscore its importance. However, the challenge remains to harness its therapeutic potential while mitigating the detrimental off-target effects that lead to significant toxicities. The development of isoform-specific inhibitors that selectively target TOP2A over TOP2B is a promising avenue for creating safer and more effective cancer treatments.[9] A deeper understanding of the protein-protein interaction network of TOP2B and its post-translational modifications in cancer cells will undoubtedly unveil novel therapeutic strategies and refine our approach to targeting this fundamental architect of DNA topology.

References

- 1. An integrated multi-omics analysis of topoisomerase family in pan-cancer: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Oncomine 3.0: Genes, Pathways, and Networks in a Collection of 18,000 Cancer Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase II beta expression level correlates with doxorubicin-induced apoptosis in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mining expression and prognosis of topoisomerase isoforms in non-small-cell lung cancer by using Oncomine and Kaplan–Meier plotter | PLOS One [journals.plos.org]

- 9. Topoisomerase II beta interacts with cohesin and CTCF at topological domain borders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mining expression and prognosis of topoisomerase isoforms in non-small-cell lung cancer by using Oncomine and Kaplan–Me… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

Pharmacological Profile of XK469: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological profile of XK469 (NSC 697887), a synthetic quinoxaline phenoxypropionic acid derivative with demonstrated antitumor activity. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical and clinical findings, and experimental protocols related to this compound.

Core Mechanism of Action: Selective Topoisomerase IIβ Poison

This compound exerts its anticancer effects primarily as a selective topoisomerase IIβ (topo IIβ) poison.[1][2] Unlike other topoisomerase inhibitors that may target both α and β isoforms, this compound shows a preference for topo IIβ.[1][2] This selectivity is significant because while topoisomerase IIα is highly expressed in proliferating cells, topoisomerase IIβ is expressed throughout the cell cycle, including in quiescent (G0/G1) cells which are often found in solid tumors.[2] This preferential targeting may explain the observed solid tumor selectivity of this compound.[2]

The mechanism involves the stabilization of the covalent topo IIβ-DNA cleavage complex, leading to the accumulation of protein-linked DNA double-strand breaks.[1] This action inhibits DNA religation, ultimately triggering cell cycle arrest and apoptosis.[3][4] Studies have shown that cells deficient in topoisomerase IIβ exhibit significant resistance to this compound, confirming it as the primary cytotoxic target.[5] While it is a potent topo IIβ poison, this compound has been shown to be a weak catalytic inhibitor of topoisomerase I, though this is not considered a significant contributor to its cytotoxicity.[5]

Signaling Pathways and Cellular Effects

This compound induces a robust G2-M phase cell cycle arrest through a complex mechanism involving both p53-dependent and p53-independent pathways. This ultimately leads to the inactivation of the cdc2-cyclin B1 kinase complex, a key regulator of the G2/M transition.

p53-Dependent Pathway

In cells with wild-type p53, this compound treatment leads to the stabilization and activation of the p53 tumor suppressor protein.[3] Activated p53 then transcriptionally upregulates several target genes, including:

-

p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor that contributes to G2 arrest.

-

Bax: A pro-apoptotic protein that increases the Bax:Bcl-2 ratio, favoring apoptosis.[4]

-

Gadd45: A protein involved in DNA repair and cell cycle control.[3]

Caption: p53-Dependent Signaling Pathway of this compound.

p53-Independent Pathway

This compound also induces G2-M arrest in p53-deficient cells, indicating a p53-independent mechanism. This pathway is also linked to the inactivation of the cdc2-cyclin B1 kinase. The inhibition of cyclin B1 ubiquitination has been proposed as a potential mechanism in this pathway, leading to mitotic arrest.[4]

Caption: p53-Independent Signaling Pathway of this compound.

Preclinical Data

This compound has demonstrated significant antitumor activity in a variety of in vitro and in vivo preclinical models. It shows selective cytotoxicity against solid tumor cell lines and is notably active against multidrug-resistant cancer cells.[1]

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line Type | Wild-Type/Resistant | IC50 (µM) | Exposure Time | Reference |

| Topoisomerase IIβ Wild-Type (β+/+) Mouse Cells | Wild-Type | 175 | 3 days | [5] |

| Topoisomerase IIβ Knockout (β-/-) Mouse Cells | Resistant | 581 | 3 days | [5] |

In Vivo Efficacy

In vivo studies in murine models have shown that this compound is active against a broad spectrum of solid tumors, including pancreatic, colon, and breast cancers.

Clinical Data

This compound has been evaluated in Phase I clinical trials to determine its safety, tolerability, pharmacokinetics, and maximum tolerated dose (MTD).

Phase I Clinical Trial Summary

A Phase I trial involving patients with advanced solid tumors provided key insights into the clinical profile of this compound.[6]

| Parameter | Value | Details | Reference |

| Maximum Tolerated Dose (MTD) | 260 mg/m²/day | Administered as a 5 or 20 min IV infusion on days 1-5 every 21 days. | [6] |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, febrile neutropenia, grade 3 infection | Observed at doses of 260 mg/m²/day and 346 mg/m²/day. | [6] |

| Pharmacokinetics | Linear | Peak plasma levels and systemic exposure were proportional to the dose. | [6] |

| Antitumor Activity | Not identified | No objective antitumor responses were observed in this study. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Western Blot Analysis for p53 and p21

This protocol is for the detection of protein expression levels of p53 and p21 in cell lysates following treatment with this compound.

-

Cell Lysis:

-

Treat cells with the desired concentration of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53 and p21 (at appropriate dilutions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.

Caption: Experimental Workflow for Cell Cycle Analysis.

-

Cell Treatment and Harvesting:

-

Plate cells at an appropriate density and treat with this compound for the desired duration.

-

Harvest cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a promising anticancer agent with a unique mechanism of action as a selective topoisomerase IIβ poison. Its ability to induce G2-M cell cycle arrest through both p53-dependent and -independent pathways makes it an interesting candidate for further investigation, particularly in the context of solid tumors and multidrug-resistant cancers. This guide provides a comprehensive overview of its pharmacological profile to aid researchers in their future studies of this compound and its derivatives.

References

- 1. pnas.org [pnas.org]

- 2. This compound, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a topo IIbeta inhibitor, induces apoptosis in Waldenstrom's macroglobulinemia through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cytotoxic mechanism of this compound: resistance of topoisomerase IIbeta knockout cells and inhibition of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase 1 trial of this compound: toxicity profile of a selective topoisomerase IIbeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The R(+) and S(-) isomers of XK469 and their activity

An In-Depth Technical Guide on the R(+) and S(-) Isomers of XK469 and Their Activity

Introduction

This compound, chemically known as 2-[4-(7-chloro-2-quinoxalinyloxy) phenoxy]propionic acid, is a synthetic quinoxaline phenoxypropionic acid derivative that has garnered significant interest in the field of oncology.[1][2] It has demonstrated broad activity against various murine solid tumors and exhibits unusual selectivity for solid tumors over leukemias.[1] A key characteristic of this compound is its activity against multidrug-resistant cancer cells.[1][2] As a chiral molecule, this compound exists as two enantiomers: the R(+) isomer (NSC 698215) and the S(-) isomer (NSC 698216).[1] This document provides a detailed examination of the stereospecific activity, mechanism of action, and experimental evaluation of these isomers. The primary molecular target of this compound is topoisomerase IIβ, an enzyme crucial for DNA replication and chromosome segregation.[1][3] By acting as a topoisomerase IIβ poison, this compound stabilizes the covalent complex between the enzyme and DNA, leading to DNA damage and ultimately, cell death.[1][4]

Comparative Activity of R(+) and S(-) Isomers

While both enantiomers of this compound exhibit cytotoxic activity, studies have revealed differences in their potency. Initially, the R(+)- and S(−)-isomers were reported to be equally toxic in animal tumor models.[1][2] However, more detailed in vitro investigations have demonstrated that the R(+) enantiomer is the more potent of the two.

Protein-DNA Crosslinking

A primary mechanism of topoisomerase poisons is the induction of protein-DNA crosslinks. Both the R(+) and S(-) isomers of this compound induce these crosslinks in a dose-dependent manner.[1][3] However, a notable difference in their efficacy has been observed. In studies using SV40 DNA in infected CV-1 cells, the R(+)-isomer was found to be approximately twice as effective as the S(-)-isomer at inducing protein-DNA crosslinks.[1] This suggests that the stereochemistry at the chiral center significantly influences the interaction with the topoisomerase IIβ-DNA complex.

Cytotoxicity

The differential activity in inducing DNA damage translates to differences in cytotoxicity. While direct comparative IC50 values for the individual isomers across a range of cell lines are not extensively detailed in the provided literature, the greater potency of the R(+)-enantiomer in mechanistic assays supports its selection for further clinical evaluation.[4] In vivo studies in rats have shown that the S(-)-isomer is rapidly and extensively converted to the more active R(+)-isomer, whereas no conversion from R(+) to S(-) is observed.[4] This unidirectional chiral inversion contributes to the overall in vivo efficacy of the racemic mixture and the S(-)-isomer.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its isomers.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Racemic this compound | Topo IIβ +/+ Mouse Cells | Cytotoxicity (3-day exposure) | 175 µM | [5] |

| Racemic this compound | Topo IIβ -/- Mouse Cells | Cytotoxicity (3-day exposure) | 581 µM | [5] |

| Racemic this compound | HL-60 Leukemic Cells | Antiproliferative (MTT) | 21.64 ± 9.57 µM | [6] |

| Racemic this compound | Topoisomerase I | Catalytic Inhibition | ~2 mM | [5] |

Table 1: In Vitro Cytotoxicity and Enzyme Inhibition of this compound.

| Parameter | R(+)-XK469 | S(-)-XK469 | Reference |

| Relative Potency (Protein-DNA Crosslinks) | ~2x more active | Less active | [1] |

| In Vivo Chiral Inversion (Rat) | No conversion to S(-) isomer | Predominantly converted to R(+) isomer | [4] |

| Mean Terminal Half-life (t1/2β) in Rat | 24.7 hours | 4.2 hours | [4] |

| Mean Total Clearance (Rat) | Significantly lower | Over 200-fold more rapid | [4] |

Table 2: Comparative Pharmacological and Pharmacokinetic Properties of this compound Enantiomers.

Mechanism of Action

This compound exerts its anticancer effects primarily by targeting topoisomerase IIβ and inducing G2/M cell cycle arrest through multiple pathways.

-

Topoisomerase IIβ Poisoning : this compound and its isomers selectively poison topoisomerase IIβ.[1][3] Unlike catalytic inhibitors, which prevent the enzyme from functioning, poisons like this compound trap the enzyme in a "cleavable complex" with DNA. This leads to the accumulation of protein-linked DNA double-strand breaks when the cell attempts to replicate its DNA, triggering a DNA damage response.[1][4] The preferential targeting of topoisomerase IIβ may explain the drug's selectivity for solid tumors, which often have large populations of cells in the G1/G0 phases where this isozyme is more abundant compared to topoisomerase IIα.[3]

-

G2/M Cell Cycle Arrest : Exposure of cancer cells to this compound results in a block at the G2/M boundary of the cell cycle.[1][2] This arrest is mediated by the inactivation of the cdc2-cyclin B1 kinase complex.[2] The inactivation occurs through the inhibitory phosphorylation of cdc2 on Tyrosine-15.[2]

-

p53-Dependent and -Independent Pathways : The induction of G2/M arrest by this compound involves both p53-dependent and p53-independent mechanisms.[2] this compound has been shown to stabilize the p53 tumor suppressor protein, leading to the subsequent transcriptional activation of p21WAF1/CIP1, a potent inhibitor of cyclin-dependent kinases.[2] However, cells lacking p53 (p53-/-) exhibit the same sensitivity to this compound as wild-type cells, indicating the presence of a parallel, p53-independent pathway for inducing cell cycle arrest and cytotoxicity.[2] While p21 plays a role in growth inhibition, it is not the sole determinant of the cellular response to the drug.[2]

Caption: Signaling pathway of this compound leading to G2/M cell cycle arrest.

Experimental Protocols

The characterization of this compound's activity relies on several key experimental methodologies.

Protein-DNA Crosslinking Assay

This assay is used to quantify the formation of covalent complexes between topoisomerase and DNA induced by drugs like this compound.

-

Cell Culture and Labeling : Cancer cell lines (e.g., MCF-7) or virus-infected cells (e.g., SV40-infected CV-1) are cultured. To label the DNA, cells are pulsed with a radiolabeled nucleoside, such as [3H]thymidine.

-

Drug Treatment : Cells are exposed to varying concentrations of the R(+) and S(-) isomers of this compound for a defined period.

-

Cell Lysis : Cells are lysed using a detergent-containing buffer (e.g., SDS-containing Hirt lysing fluid) to release cellular contents while preserving the covalent protein-DNA complexes.

-

Separation : The protein-DNA complexes are separated from free protein and DNA. This can be achieved by methods like isopycnic ultracentrifugation in a cesium chloride (CsCl) gradient.[1][3] The dense DNA and DNA-protein complexes will band separately from the less dense free proteins.

-

Quantification : The amount of radioactivity in the DNA-containing fractions is measured using a scintillation counter. An increase in radioactivity in the protein-associated DNA fraction in drug-treated cells compared to controls indicates the level of protein-DNA crosslinking.

Caption: Experimental workflow for the Protein-DNA Crosslinking Assay.

Band Depletion Assay

This technique is employed to identify which specific topoisomerase isozyme (α or β) is being trapped on the DNA.

-

Nuclear Extract Preparation : Nuclear extracts containing topoisomerase enzymes are prepared from cells treated with this compound.

-

SDS-PAGE and Western Blotting : The extracts are run on an SDS-polyacrylamide gel to separate proteins by size.

-

Immunodetection : The separated proteins are transferred to a membrane and probed with specific antibodies against topoisomerase IIα and topoisomerase IIβ.

-

Analysis : If an isomer of this compound traps a specific isozyme onto the cellular DNA, that isozyme will be depleted from the nuclear extract. This results in a reduced or absent band for that isozyme on the Western blot compared to untreated controls. Studies show that this compound exposure leads to a substantial depletion of the topoisomerase IIβ band, with only a slight effect on the topoisomerase IIα band, confirming its selectivity.[1]

Cell Cycle Analysis

This method determines the effect of the drug on cell cycle progression.

-

Cell Treatment : Cells are treated with this compound for various time points.

-

Cell Fixation and Staining : Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye, such as propidium iodide.

-

Flow Cytometry : The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

-

Data Analysis : The resulting data is plotted as a histogram. Cells in G1 phase have 2N DNA content, cells in G2 and M phases have 4N DNA content, and cells in S phase have an intermediate amount. An accumulation of cells in the 4N peak after this compound treatment indicates a G2/M arrest.[1]

References

- 1. This compound, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic mechanism of this compound: resistance of topoisomerase IIbeta knockout cells and inhibition of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of XK469

For Researchers, Scientists, and Drug Development Professionals

Introduction

XK469 is a synthetic quinoxaline phenoxypropionic acid derivative that has demonstrated antineoplastic properties. It functions as a topoisomerase II inhibitor, with a notable, though debated, selectivity for the topoisomerase IIβ isoform.[1] Topoisomerase II enzymes are critical for managing DNA topology during replication and transcription. By inhibiting these enzymes, this compound can induce protein-DNA crosslinks, leading to cell cycle arrest, primarily at the G2/M boundary, and subsequent apoptosis. Specifically, treatment with this compound has been shown to upregulate p53-dependent proteins such as Bax and p21, activate caspases 8 and 3, and increase the Bax:Bcl-2 ratio. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[2][3]

Mechanism of Action: Topoisomerase II Inhibition and Cell Cycle Arrest

This compound exerts its cytotoxic effects by targeting topoisomerase II. This inhibition leads to the stabilization of the topoisomerase II-DNA covalent complex, which results in DNA double-strand breaks. This DNA damage triggers a cellular response, activating signaling pathways that lead to cell cycle arrest at the G2/M checkpoint, preventing the cell from entering mitosis. This arrest allows the cell time to repair the DNA damage; however, if the damage is too severe, the cell is directed towards apoptosis. One of the key pathways involved is the p53 signaling pathway, which is activated in response to DNA damage and can induce the expression of proteins that promote apoptosis.

References

Application Notes and Protocols for Treating Cell Cultures with XK469

For Researchers, Scientists, and Drug Development Professionals

Introduction

XK469 is a synthetic quinoxaline phenoxypropionic acid derivative that has demonstrated significant anti-tumor activity in preclinical studies.[1] It functions as a selective topoisomerase IIβ poison, an enzyme crucial for DNA replication and chromosome segregation.[2][3] This unique mechanism of action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making this compound a compound of interest for cancer research and drug development.[1][2] These application notes provide detailed protocols for treating cell cultures with this compound, assessing its effects, and understanding its mechanism of action.

Mechanism of Action

This compound exerts its cytotoxic effects through a complex and multi-faceted mechanism. Primarily, it targets and inhibits topoisomerase IIβ, leading to the formation of stable protein-DNA crosslinks.[2][3] This damage triggers a cellular stress response that culminates in G2/M cell cycle arrest and apoptosis.[1][2] The signaling cascades initiated by this compound involve both p53-dependent and p53-independent pathways.[1]

In p53-proficient cells, this compound treatment leads to the stabilization of the p53 tumor suppressor protein and the subsequent transcriptional activation of its downstream target, p21WAF1/CIP1.[1] The induction of p21 plays a role in the observed growth inhibition.[1] However, this compound retains its cytotoxic activity in p53-deficient cells, indicating the involvement of alternative, p53-independent mechanisms.[1]

A key event in this compound-induced G2/M arrest is the inactivation of the cdc2-cyclin B1 kinase complex.[1] This is achieved through the inhibitory phosphorylation of cdc2 on Tyrosine-15.[1] Furthermore, this compound has been shown to activate the extrinsic apoptotic pathway through the Fas signaling cascade, leading to the activation of caspase-8 and downstream effector caspases.[4]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Topoisomerase IIβ wild-type (β+/+) mouse cells | Not Applicable | 175 | 3 days | [5] |

| Topoisomerase IIβ knockout (β-/-) mouse cells | Not Applicable | 581 | 3 days | [5] |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

Materials:

-

Cancer cell line of interest (e.g., H460, HCT116)

-

Appropriate cell culture medium (e.g., RPMI 1640, McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture the desired cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2.

-

Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.

-

Prepare working solutions of this compound in the complete culture medium from the stock solution. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).

-

Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess the effects of the treatment.

Protocol 2: Growth Inhibition Assay (Crystal Violet)

Materials:

-

Cells treated with this compound as described in Protocol 1 (in 96-well plates)

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet solution (0.5% in 20% methanol)

-

10% Acetic Acid

-

Microplate reader

Procedure:

-

After the desired incubation time with this compound, carefully remove the culture medium.

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.

-

Remove the methanol and let the plates air dry completely.

-

Add 50 µL of Crystal Violet solution to each well and incubate for 10 minutes at room temperature.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 600 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells treated with this compound as described in Protocol 1 (in 6-well plates)

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Following treatment with this compound for the desired time (e.g., 8, 12, 24 hours), harvest the cells by trypsinization.[1]

-

Collect the cells, including any floating cells from the medium, and centrifuge at 200 x g for 5 minutes.[1]

-

Wash the cell pellet with PBS and centrifuge again.[1]

-

Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.[1]

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[1]

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. For example, H460 cells treated with 60 μg/ml of this compound show a significant accumulation of cells in the G2/M phase starting at 8 hours of treatment.[1]

Protocol 4: Western Blot Analysis for p53 and p21

Materials:

-

Cells treated with this compound as described in Protocol 1

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C. A loading control antibody should also be used. For example, HCT116 p53+/+ cells treated with 60 or 120 μg/ml of this compound for 24 hours show a significant increase in both p53 and p21 protein levels.[1]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

References

Application Notes and Protocols: XK469 in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

XK469 is a synthetic quinoxaline phenoxypropionic acid derivative that has been investigated for its antitumor properties. It functions as a topoisomerase II inhibitor, a class of chemotherapeutic agents that target enzymes critical for managing DNA topology during replication and transcription.[1][2] Notably, initial studies suggested that this compound may selectively target the topoisomerase IIβ isoform, which is constitutively expressed in cells, in contrast to topoisomerase IIα, which is more prominent in proliferating cells.[1][2] This potential for isoform selectivity sparked interest in its use, particularly in combination with other chemotherapy drugs, to enhance efficacy and potentially mitigate side effects. This document provides detailed application notes and protocols for studying this compound in combination with other chemotherapeutic agents, with a primary focus on its well-documented interactions with the anthracycline, daunorubicin.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting both topoisomerase IIα and topoisomerase IIβ.[3][4] Unlike some other topoisomerase II poisons that stabilize the covalent enzyme-DNA complex, this compound has been shown to induce the proteasomal degradation of topoisomerase II.[3][4] This leads to an accumulation of DNA damage, triggering downstream cellular responses, including the activation of p53 and the phosphorylation of H2AX, a marker of DNA double-strand breaks.[3][4] The cellular response to this compound-induced DNA damage can ultimately lead to cell cycle arrest and apoptosis.

Combination Therapy with Daunorubicin

The most extensively studied combination involving this compound is with the anthracycline antibiotic, daunorubicin. This combination was initially explored for its potential to reduce the cardiotoxicity associated with anthracyclines while maintaining or enhancing their anticancer effects.

Preclinical Data

In preclinical studies, the combination of this compound and daunorubicin has been evaluated in both in vitro and in vivo models.

In Vitro Efficacy

The combination has been tested in various cell lines, including the human promyelocytic leukemia cell line, HL-60.

| Cell Line | Drug | IC50 | Combination Effect | Reference |

| HL-60 | Daunorubicin | 15 nM | - | [4] |

| HL-60 | This compound | 21.64 ± 9.57 µM | - | [4] |

| HL-60 | Daunorubicin (15 nM) + this compound (≥ 3 µM) | Not Reported | Significant increase in antiproliferative effect | [4] |

In Vivo Studies

The combination has been evaluated in animal models, primarily focusing on the assessment of cardiotoxicity and antitumor efficacy.

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| Rabbit | N/A (Cardiotoxicity study) | Daunorubicin (3 mg/kg, i.v.) ± this compound (6 mg/kg, i.v.) | This compound did not prevent daunorubicin-induced cardiac toxicity in either acute or chronic settings. | [4] |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound and its interaction with the DNA damage response pathway.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy drugs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone and in combination with another chemotherapeutic agent on a cancer cell line (e.g., HL-60).

Materials:

-

Cancer cell line (e.g., HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Daunorubicin (stock solution in water)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment (if adherent) and recovery.

-

Prepare serial dilutions of this compound and the other chemotherapy drug in complete medium.

-

For combination studies, add the drugs to the wells simultaneously or sequentially, depending on the experimental design. Include wells with single agents and vehicle controls (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot for DNA Damage and Apoptosis Markers

This protocol is for detecting changes in the expression of key proteins involved in the DNA damage response and apoptosis following treatment with this compound and a combination agent.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Topoisomerase IIα, anti-Topoisomerase IIβ, anti-phospho-H2AX, anti-p53, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another chemotherapeutic agent in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line for tumor implantation

-

Matrigel (optional)

-

This compound formulation for injection

-

Other chemotherapeutic agent formulation for injection

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, other agent alone, combination).

-

Administer the treatments according to a predetermined schedule (e.g., daily, weekly). This compound can be administered intravenously.

-

Measure tumor volume (Volume = 0.5 x length x width²) and body weight two to three times per week.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

References

- 1. This compound, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Multidrug-Resistant Cancer Cells with XK469

For Researchers, Scientists, and Drug Development Professionals

Introduction

XK469 (also known as NSC 697887) is a synthetic quinoxaline phenoxypropionic acid derivative that has demonstrated significant activity against multidrug-resistant (MDR) solid tumors.[1][2][3] Its primary mechanism of action is the selective inhibition of topoisomerase IIβ, an enzyme crucial for DNA replication and chromosome organization.[1][2][3] Unlike many conventional chemotherapeutic agents that target the highly proliferative topoisomerase IIα, this compound's selectivity for the β isoform, which is abundantly expressed in both proliferating and quiescent cells, may contribute to its efficacy in slow-growing solid tumors.[1][2][3]

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of MDR cancer cells. It includes information on the compound's mechanism of action, quantitative data on its efficacy, and step-by-step procedures for key in vitro assays.

Mechanism of Action

This compound acts as a topoisomerase IIβ poison, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of protein-linked DNA double-strand breaks, which triggers a DNA damage response. Consequently, cells treated with this compound undergo a cell cycle arrest at the G2/M phase, mediated through both p53-dependent and -independent pathways.[4] A key event in this process is the inactivation of the cdc2-cyclin B1 kinase complex, a critical regulator of entry into mitosis. The signaling cascade involves the stabilization of p53, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[4] This cascade is visualized in the signaling pathway diagram below.

Quantitative Data

The cytotoxic and antiproliferative effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | IC50 | 21.64 ± 9.57 | [5][6] |

| Topo IIβ +/+ Mouse Fibroblasts | Murine Embryonic Fibroblasts | IC50 | 175 | |

| Topo IIβ -/- Mouse Fibroblasts | Murine Embryonic Fibroblasts | IC50 | 581 | |

| NCI 60 Cell Line Panel | Various Human Tumors | GI50 (average) | 70 | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).

-

Reagent: this compound (powder)

-

Solvent: DMSO

-

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

-

For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 366.77 g/mol ), dissolve 3.67 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on multidrug-resistant cancer cells.

-

Materials:

-

MDR cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Cell Cycle Proteins

This protocol details the detection of key proteins involved in the G2/M arrest induced by this compound.

-

Materials:

-

MDR cancer cells

-

6-well plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-cyclin B1, anti-phospho-cdc2 (Tyr15), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound (e.g., IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours).

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

-

Materials:

-

MDR cancer cells

-

6-well plates

-

This compound stock solution

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described for Western blotting.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Cdc2 Kinase Activity Assay

This assay measures the activity of the cdc2 kinase, which is inhibited by this compound treatment.

-

Materials:

-

MDR cancer cells

-

This compound stock solution

-

Cell lysis buffer for kinase assays (e.g., containing NP-40)

-

Anti-cdc2 antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Histone H1 (as a substrate)

-

[γ-32P]ATP

-

SDS-PAGE gels

-

Phosphorimager

-

-

Protocol:

-

Treat cells with this compound as previously described.

-

Lyse the cells and immunoprecipitate cdc2 using an anti-cdc2 antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates thoroughly with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of 32P into Histone H1 using a phosphorimager to determine cdc2 kinase activity.

-

References

- 1. This compound, a selective topoisomerase IIβ poison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. This compound, a selective topoisomerase IIbeta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Exploring the effects of topoisomerase II inhibitor this compound on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Experimental Design for XK469 In Vivo Cancer Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: XK469 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a critical driver in the proliferation and survival of numerous human cancers. These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in preclinical cancer models.

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

Caption: PI3K/Akt/mTOR pathway with this compound inhibition points.

Section 1: In Vivo Efficacy Studies in Xenograft Models

Protocol 1.1: Subcutaneous Xenograft Efficacy Study

Objective: To determine the anti-tumor activity of this compound in a human tumor xenograft model established in immunocompromised mice.

Materials:

-

Cancer cell line with known PI3K pathway activation (e.g., MCF-7, U87-MG).

-

Female athymic nude mice (6-8 weeks old).

-

Matrigel Basement Membrane Matrix.

-

This compound compound and vehicle solution.

-

Calipers for tumor measurement.

Methodology:

-

Cell Culture: Culture cancer cells in appropriate media to 80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times per week. Tumor volume is calculated using the formula: (Length x Width2) / 2.

-

Randomization and Dosing: When tumors reach an average volume of 150-200 mm3, randomize mice into treatment groups (n=8-10 per group).

-